molecular formula C24H25NO4 B2429635 9-cyclohexyl-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 951932-39-1

9-cyclohexyl-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

Cat. No.: B2429635
CAS No.: 951932-39-1
M. Wt: 391.467
InChI Key: LPYZOFKKTIKNPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-cyclohexyl-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a useful research compound. Its molecular formula is C24H25NO4 and its molecular weight is 391.467. The purity is usually 95%.
BenchChem offers high-quality 9-cyclohexyl-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-cyclohexyl-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

9-cyclohexyl-3-(4-methoxyphenyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO4/c1-27-18-9-7-16(8-10-18)21-14-28-24-19(23(21)26)11-12-22-20(24)13-25(15-29-22)17-5-3-2-4-6-17/h7-12,14,17H,2-6,13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPYZOFKKTIKNPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC4=C3CN(CO4)C5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

9-Cyclohexyl-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C26H29NO3C_{26}H_{29}NO_3 with a molecular weight of approximately 415.52 g/mol. It features a complex structure that includes a chromene ring fused with an oxazine moiety, which is significant for its biological activity.

Biological Activity Overview

Research indicates that compounds within the chromeno[8,7-e][1,3]oxazine class exhibit various biological activities, particularly in anticancer and antimicrobial domains. The specific biological activities of 9-cyclohexyl-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one include:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells.
  • Antimicrobial Properties : It may also display activity against certain microbial strains.

The mechanisms through which 9-cyclohexyl-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one exerts its biological effects are still under investigation. However, several potential pathways have been proposed:

  • Inhibition of Cell Proliferation : Similar compounds have shown the ability to inhibit key enzymes involved in cell cycle regulation.
  • Induction of Apoptosis : Research indicates that this compound may activate apoptotic pathways in cancer cells, potentially through caspase activation.

Anticancer Studies

A study investigating similar chromeno[8,7-e][1,3]oxazine derivatives reported varying degrees of cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that modifications to the phenyl substituents significantly influenced the anticancer efficacy.

CompoundCell LineIC50 (µM)
9-Cyclohexyl derivativeMCF-745 ± 5
9-Cyclohexyl derivativeMDA-MB-23150 ± 6

This data suggests that the presence of the cyclohexyl and methoxy groups may enhance the compound's interaction with cellular targets.

Antimicrobial Activity

In vitro studies have shown that derivatives of this compound exhibit antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

These findings indicate that the compound could serve as a lead for developing new antimicrobial agents.

Case Studies

  • Breast Cancer Treatment : A study focused on the effects of similar chromeno derivatives on breast cancer cells highlighted their potential to reduce cell viability significantly. The mechanism was linked to apoptosis induction via mitochondrial pathways.
  • Infection Models : In animal models of infection, compounds analogous to 9-cyclohexyl-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one demonstrated reduced bacterial load when administered alongside standard antibiotic treatments.

Q & A

Basic Research Questions

Q. How can the synthesis of 9-cyclohexyl-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one be optimized for yield and purity?

  • Methodology : Use multi-step synthetic routes involving cyclization reactions, such as Pechmann condensation for the chromeno core, followed by oxazine ring formation. Optimize reaction conditions (e.g., temperature, solvent choice, and catalysts like Lewis acids) to enhance yields . Monitor reaction progress via TLC or HPLC, and purify intermediates using column chromatography . Final characterization should include FT-IR, 1H^1H/13C^13C NMR, and HRMS to confirm structural integrity .

Q. What analytical techniques are critical for confirming the molecular structure of this compound?

  • Methodology : Combine spectroscopic methods:

  • NMR : Assign proton and carbon environments, focusing on aromatic protons (δ 6.5–8.0 ppm) and oxazine/methoxy group signals .
  • X-ray crystallography : Resolve bond lengths and angles to validate stereochemistry and crystal packing .
  • Mass spectrometry : Confirm molecular weight (e.g., HRMS with <5 ppm error) and fragmentation patterns .

Q. What biological screening assays are suitable for preliminary evaluation of its pharmacological potential?

  • Methodology : Conduct in vitro assays:

  • Antimicrobial : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations .
  • Enzyme inhibition : Fluorescence-based assays for kinases or proteases, using positive controls (e.g., staurosporine) .

Advanced Research Questions

Q. How can computational methods complement experimental data to elucidate structure-activity relationships (SAR)?

  • Methodology :

  • Perform density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) and predict reactive sites .
  • Use molecular docking (e.g., AutoDock Vina) to simulate binding interactions with targets like DNA topoisomerases or cytochrome P450 enzymes .
  • Validate predictions with SAR studies by synthesizing analogs with varied substituents (e.g., halogenation of the phenyl ring) .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodology :

  • Meta-analysis : Compare datasets across publications, adjusting for variables like cell line specificity, assay protocols, and compound purity (>95% by HPLC) .
  • Dose-response curves : Re-evaluate activity at multiple concentrations to identify non-linear effects or toxicity thresholds .
  • Mechanistic follow-up : Use transcriptomics/proteomics to identify off-target effects or pathway cross-talk .

Q. How can the stability of this compound under varying pH and temperature conditions be systematically evaluated?

  • Methodology :

  • Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H2_2O2_2), and thermal (40–80°C) conditions .
  • Monitor degradation via HPLC-UV/MS to identify degradation products and establish degradation kinetics (e.g., first-order rate constants) .
  • Assess photostability using ICH Q1B guidelines under UV/visible light .

Q. What advanced synthetic techniques improve regioselectivity in chromeno-oxazine derivatives?

  • Methodology :

  • Microwave-assisted synthesis : Reduce reaction times (e.g., from 24h to 2h) and improve yields by 10–15% .
  • Flow chemistry : Enhance control over exothermic reactions (e.g., cyclization steps) using microreactors .
  • Asymmetric catalysis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) to access enantiopure derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.